3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. One common approach is to first synthesize the pyrimidine-4-yloxy intermediate, which is then reacted with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a possible inhibitor of specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: A related compound with similar structural features but different biological activities.
Pyrimidin-4-yloxy derivatives: Compounds with the pyrimidin-4-yloxy group that exhibit varying degrees of biological activity.
Uniqueness
3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-9-12-2-1-3-13(8-12)16(21)20-7-5-14(10-20)22-15-4-6-18-11-19-15/h1-4,6,8,11,14H,5,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQFBWQLFOXBTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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